

Application Notes and Protocols for Assessing Propafenone-Induced Cardiotoxicity in Cell Culture

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Compound of Interest

Compound Name: *Propafenone*

Cat. No.: *B1211373*

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Introduction

Propafenone is a Class 1C antiarrhythmic agent used for the management of atrial and ventricular arrhythmias.^[1] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the heart.^[2] However, **propafenone** also exhibits effects on other cardiac ion channels, including potassium and calcium channels, and has beta-adrenergic blocking properties.^[3] These multifaceted interactions can contribute to its cardiotoxic potential, most notably proarrhythmic events such as the induction of life-threatening ventricular arrhythmias.^[1] Therefore, a thorough in vitro assessment of **propafenone**'s effects on cardiomyocytes is crucial for understanding its safety profile.

This document provides detailed cell culture protocols for evaluating the cardiotoxic effects of **propafenone** using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which have emerged as a highly relevant in vitro model for cardiac safety assessment. The protocols cover key aspects of cardiotoxicity, including cytotoxicity, electrophysiological disturbances, alterations in calcium handling, and mitochondrial dysfunction.

Data Presentation: Quantitative Effects of Propafenone on Cardiomyocytes

The following tables summarize the quantitative data on the effects of **propafenone** and its metabolites on various parameters of cardiomyocyte function.

Parameter	Channel/Assay	Test System	IC50 / EC50 (μ M)	Reference
Electrophysiolog y				
Sodium Current (Peak INa)	NaV1.5	Guinea Pig Ventricular Myocytes	Potent blockade, specific IC50 not provided in snippets	[4]
L-type Calcium Current (ICa,L)	CaV1.2	Guinea Pig Ventricular Myocytes	5	[5]
L-type Calcium Current (ICa,L)	CaV1.2	Rabbit Atrioventricular Node Myocytes	1.7	[6]
Rapid Delayed Rectifier K+ Current (IKr)	hERG	Rabbit Ventricular Myocytes	0.80 ± 0.14	[7]
Transient Outward K+ Current (Ito)	-	Rabbit Ventricular Myocytes	7.27 ± 0.53	[7]
Transient Outward K+ Current (Ito)	-	Neonatal Rat Ventricular Myocytes	2.1 ± 0.5	[8]
Inward Rectifier K+ Current (IK1)	Kir2.1	CHO Cells	EC50 = 0.012 ± 0.003	[9]
ATP-sensitive K+ Current (IK(ATP))	-	Rabbit Atrial Myocytes	ED50 = 1.26 ± 0.17	[10]
ATP-sensitive K+ Current (IK(ATP))	-	Rabbit Ventricular Myocytes	ED50 = 4.94 ± 0.59	[10]

Ultra-rapid

Delayed Rectifier	hKv1.5	Ltk- Cells	KD = 4.4 ± 0.3	[11]
K+ Current (IKur)				

Metabolite

Effects

5-hydroxypropafenone (IKr)	hERG	Rabbit Ventricular Myocytes	1.88 ± 0.21	[7]
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N-depropylpropafenone (IKr)	hERG	Rabbit Ventricular Myocytes	5.78 ± 1.24	[7]
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5-hydroxypropafenone (Ito)	-	Rabbit Ventricular Myocytes	40.29 ± 7.55	[7]
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N-depropylpropafenone (Ito)	-	Rabbit Ventricular Myocytes	44.26 ± 5.73	[7]
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5-hydroxypropafenone (Ito)	-	Neonatal Rat Ventricular Myocytes	1.5 ± 0.2	[8]
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5-hydroxypropafenone (IKur)	hKv1.5	Ltk- Cells	KD = 9.2 ± 1.6	[11]
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Parameter	Assay	Test System	Effective Concentrations	Observed Effect	Reference
Cytotoxicity	LDH Release	-	Concentration-dependent	Increased LDH release indicates cytotoxicity	[12]
Calcium Handling	Intracellular Calcium ($[Ca^{2+}]_i$)	Perfused Rat Hearts	2.65 - 7.9 x 10-6 M	Dose-dependent decrease in diastolic $[Ca^{2+}]_i$	[13]
Mitochondrial Function	Bioenergetics (Extracellular Flux Analysis)	Human and Mouse Cardiomyocytes	2 and 7 $\mu\text{g/mL}$	No impairment of cellular bioenergetics observed	[14]
Mitochondrial Function	Mitochondrial Membrane Potential	Esophageal Squamous Cell Carcinoma Cells	Dose-dependent	Decreased mitochondrial membrane potential	

Experimental Protocols

Cell Culture of hiPSC-Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the recommended cell model due to their human origin and physiological relevance.

Materials:

- Cryopreserved hiPSC-CMs
- Plating medium and maintenance medium (specific to the cell provider)

- Fibronectin or gelatin-coated cell culture plates (e.g., 96-well plates for cytotoxicity assays, MEA plates for electrophysiology)
- Humidified incubator at 37°C with 5% CO2

Protocol:

- Thaw the cryopreserved hiPSC-CMs rapidly in a 37°C water bath.
- Transfer the cells to a sterile conical tube containing pre-warmed plating medium.
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
- Resuspend the cell pellet in fresh plating medium.
- Plate the cells onto the pre-coated culture plates at the recommended density.
- Incubate the cells at 37°C with 5% CO2.
- Replace the plating medium with maintenance medium after 24-48 hours and continue to replace the medium every 2-3 days.
- Allow the cardiomyocytes to form a synchronously beating monolayer before initiating experiments (typically 7-10 days post-plating).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

- hiPSC-CMs cultured in a 96-well plate
- **Propafenone** stock solution
- LDH cytotoxicity detection kit

- Microplate reader

Protocol:

- Prepare a dilution series of **propafenone** in the cardiomyocyte maintenance medium.
- Remove the existing medium from the cells and add the different concentrations of **propafenone**. Include a vehicle control (medium with the same solvent concentration used for **propafenone**) and a positive control for maximal LDH release (e.g., cell lysis buffer provided in the kit).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
- After incubation, carefully collect the supernatant from each well without disturbing the cell layer.
- Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time.
- Measure the absorbance at the recommended wavelength using a microplate reader.
- Calculate the percentage of cytotoxicity for each **propafenone** concentration relative to the positive control.

Electrophysiological Assessment

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on how **propafenone** affects specific channels.

Materials:

- hiPSC-CMs cultured on glass coverslips
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pulling patch pipettes

- Internal (pipette) and external (bath) solutions specific for the ion channel of interest (e.g., Na⁺, K⁺, Ca²⁺ currents)
- **Propafenone** stock solution

Protocol:

- Place a coverslip with hiPSC-CMs in the recording chamber on the microscope stage and perfuse with the external solution.
- Pull a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, spontaneously beating cardiomyocyte with the pipette and form a gigaseal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol specific to the ion channel being studied. For example, to study the hERG (IKr) current, a depolarizing pulse followed by a repolarizing step is used to elicit the characteristic tail current.
- Record baseline currents.
- Perfusion the chamber with the external solution containing the desired concentration of **propafenone** and record the currents after they reach a steady state.
- Wash out the drug with the control external solution to check for reversibility of the effect.
- Repeat for a range of **propafenone** concentrations to determine the IC₅₀ value.

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a population of synchronously beating cardiomyocytes, providing insights into action potential duration, beat rate, and arrhythmogenic events.

Materials:

- hiPSC-CMs cultured on an MEA plate

- MEA recording system with data acquisition and analysis software
- **Propafenone** stock solution

Protocol:

- Culture the hiPSC-CMs on the MEA plate until a stable, synchronously beating monolayer is formed.
- Place the MEA plate in the recording system and allow it to equilibrate.
- Record baseline field potentials.
- Add different concentrations of **propafenone** to the wells, including a vehicle control.
- Record the field potentials at various time points after drug application (e.g., 30 minutes for acute effects, or over several days for chronic effects).
- Analyze the data to determine changes in field potential duration (an indicator of action potential duration), beat rate, and the occurrence of arrhythmias (e.g., early afterdepolarizations, fibrillatory patterns).

Calcium Handling Assessment: Calcium Transient Measurement

This assay measures the intracellular calcium transients that are essential for excitation-contraction coupling in cardiomyocytes.

Materials:

- hiPSC-CMs cultured on glass-bottom dishes
- Fluorescent calcium indicator (e.g., Fluo-4 AM)
- Pluronic F-127
- Fluorescence microscope with a high-speed camera and data acquisition software

- **Propafenone** stock solution

Protocol:

- Prepare a loading solution of Fluo-4 AM (e.g., 5 μ M) with Pluronic F-127 in cardiomyocyte maintenance medium.
- Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C in the dark.
- Wash the cells with fresh, pre-warmed medium to remove the excess dye and allow for de-esterification of the dye within the cells for about 20-30 minutes.
- Mount the dish on the fluorescence microscope and record baseline calcium transients from spontaneously beating cells.
- Add **propafenone** at the desired concentration and record the changes in calcium transients.
- Analyze the recorded fluorescence signals to determine changes in the amplitude, duration, and decay kinetics of the calcium transients.

Mitochondrial Function Assessment

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. The JC-1 dye is a ratiometric dye that can be used to measure $\Delta\Psi_m$.

Materials:

- hiPSC-CMs cultured in a multi-well plate
- JC-1 dye
- Fluorescence plate reader or flow cytometer
- **Propafenone** stock solution
- CCCP or FCCP (positive control for mitochondrial depolarization)

Protocol:

- Treat the cells with different concentrations of **propafenone** for the desired duration. Include a vehicle control and a positive control (e.g., 10 μ M CCCP for 30 minutes).
- Prepare the JC-1 staining solution according to the manufacturer's protocol.
- Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
- Wash the cells with assay buffer.
- Measure the fluorescence intensity of both the JC-1 monomers (green fluorescence, ~530 nm emission) and J-aggregates (red fluorescence, ~590 nm emission) using a fluorescence plate reader or flow cytometer.
- Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

- hiPSC-CMs cultured in a Seahorse XF cell culture microplate
- Seahorse XF Analyzer
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- **Propafenone** stock solution

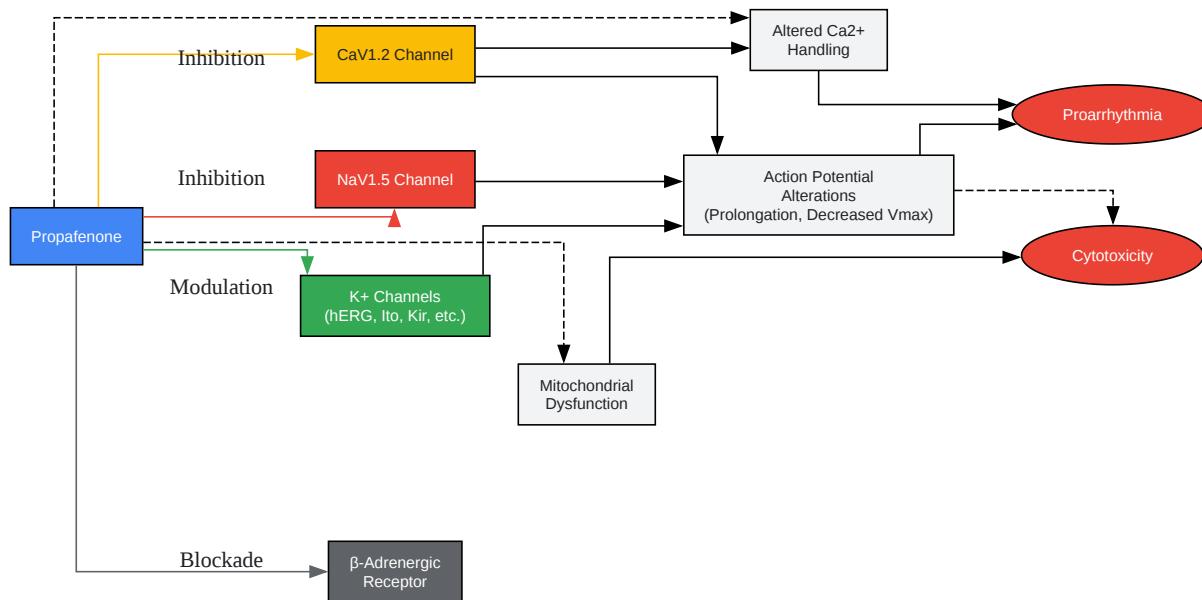
Protocol:

- Seed the hiPSC-CMs in a Seahorse XF plate and allow them to form a monolayer.
- On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

- Load the sensor cartridge with the compounds from the Mito Stress Test Kit and the different concentrations of **propafenone**.
- Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
- The instrument will measure the basal OCR, and then sequentially inject **propafenone**, followed by oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Analyze the data to assess the impact of **propafenone** on mitochondrial function.

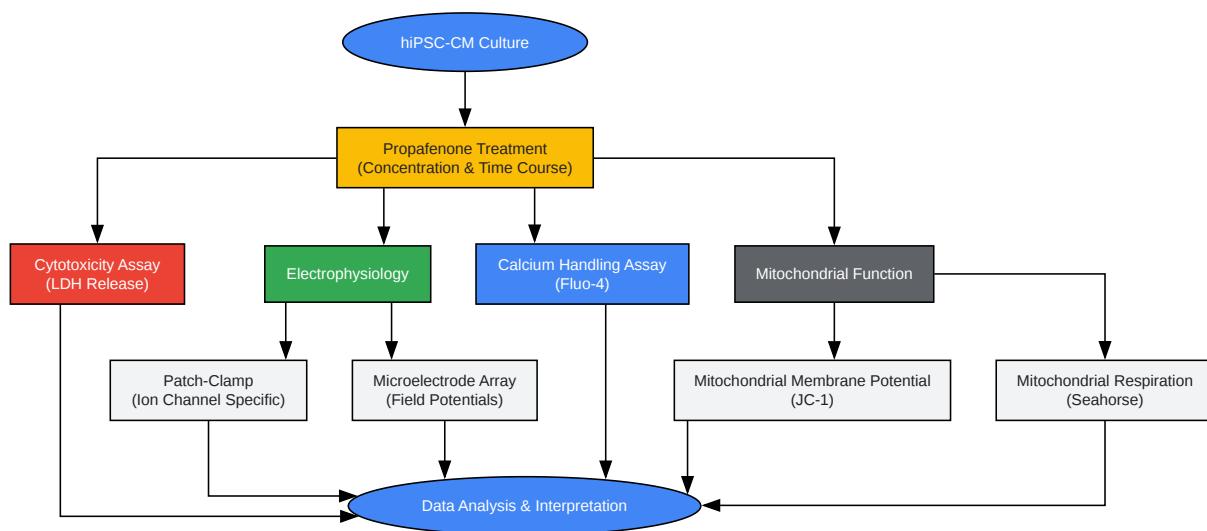
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathways of **propafenone**-induced cardiotoxicity.

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Caption: Experimental workflow for assessing **propafenone** cardiotoxicity.

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